Rigosertib

作用机制

生化分析

Biochemical Properties

Rigosertib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to destabilize microtubules in cells, leading to mitotic arrest and apoptosis . This compound binds to the Ras Binding Domains (RBDs) of the RAF and PI3K family proteins, disrupting their binding to RAS . This interaction inhibits the RAS signaling pathway, which is often upregulated in cancer cells . Additionally, this compound has been shown to inhibit Polo-like kinase 1 (Plk1), a key regulator of mitosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis and cell-cycle arrest in many human cancer cell lines, including those derived from breast cancer, prostate cancer, glioblastoma multiforme, non-small cell lung cancer, gastric cancer, colorectal cancer, melanoma, head and neck squamous cell carcinoma, myelodysplastic syndrome, mantle cell lymphoma, pancreatic cancer, chronic lymphocytic leukemia, and chronic myelogenous leukemia . This compound interferes with mitotic spindle assembly, leading to cell death . It also affects cell signaling pathways, including the PI3K/Akt pathway, and influences gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. This compound acts as a non-ATP competitive kinase inhibitor, targeting multiple kinases such as Plk1, PI3K, and Akt . It also functions as a Ras mimetic, inhibiting Ras-Raf binding and altering Ras signaling . This compound destabilizes microtubules, leading to mitotic arrest and apoptosis . Additionally, it activates a stress-induced phospho-regulatory circuit that hyperphosphorylates and inactivates Ras signaling effectors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is highly effective in killing tumor cells in vitro and in vivo, with cells arrested in mitosis being the most prominent phenotype . The precise mechanism of action of this compound has remained elusive despite rigorous investigation . Long-term effects on cellular function and stability have been observed, with this compound demonstrating a favorable safety profile in various studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound is a potent inhibitor of tumor growth in xenograft models of RAS-mutated colorectal and lung adenocarcinoma, as well as pancreatic intraepithelial neoplasia . Higher doses of this compound have been associated with increased cytotoxicity and adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the PI3K/Akt pathway and oxidative phosphorylation . It impacts metabolic and differentiation pathways in myelodysplastic syndrome cell lines when combined with azacitidine . This compound downregulates proteins related to metabolic pathways, such as ACC1 and ACLY, while upregulating proteins related to mitochondrial function and oxidative phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It modulates the PI3K and Plk1 pathways, as well as the tumor immune microenvironment . This compound’s distribution within cells is influenced by its ability to bind to specific proteins and its localization within cellular compartments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound induces phosphorylation and cytoplasmic translocation of ATF-2, a transcription factor involved in stress response . It also exhibits mitotic spindle aberrations, such as multipolar spindles, chromosome mislocalization, and centrosome fragmentation . These effects contribute to this compound’s ability to induce mitotic arrest and apoptosis in cancer cells.

准备方法

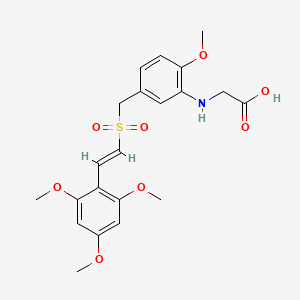

瑞格司提布是通过一个多步反应过程合成的,该过程涉及将 2-甲氧基-5-((E)-2-(2,4,6-三甲氧基苯基)乙烯基)苯磺酰氯与甘氨酸反应 . 反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成。 瑞格司提布的工业生产方法涉及使用优化的反应条件进行大规模合成,以确保最终产物的高产率和纯度 .

化学反应分析

瑞格司提布会经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)以及涉及亲核试剂的取代反应 . 这些反应形成的主要产物包括具有修饰的官能团的瑞格司提布衍生物,这些衍生物可用于进一步的研发 .

科学研究应用

瑞格司提布在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学领域,瑞格司提布被用作研究多靶点抑制剂及其与各种分子靶标相互作用的模型化合物 . 在生物学领域,瑞格司提布被用于研究癌细胞中细胞周期调控和细胞凋亡的机制 . 在医学领域,瑞格司提布正在被开发为治疗骨髓增生异常综合征和其他血液恶性肿瘤的潜在药物 . 在工业领域,瑞格司提布被用于开发新的治疗剂以及作为药物发现和开发的工具 .

相似化合物的比较

属性

IUPAC Name |

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBFCJROIKNMGD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207984 | |

| Record name | Rigosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592542-59-1 | |

| Record name | Rigosertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592542-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rigosertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rigosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rigosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIGOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67DOW7F9GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。